molecular formula C22H20ClN5OS B2408420 (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1171350-46-1

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2408420
CAS No.: 1171350-46-1
M. Wt: 437.95
InChI Key: DWXBXLABWRZTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including a benzo[d]thiazole and a pyrazole ring. This compound has garnered interest in scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-17(14-24-28(15)16-6-3-2-4-7-16)21(29)26-10-12-27(13-11-26)22-25-20-18(23)8-5-9-19(20)30-22/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBXLABWRZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. Key steps might include:

  • Formation of benzo[d]thiazole: : This can be achieved by cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

  • Introduction of piperazine: : The benzo[d]thiazole core is then reacted with piperazine to form the piperazinyl derivative.

  • Coupling with pyrazole: : The final step involves the reaction of the piperazinyl derivative with 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the thiazole or pyrazole rings to introduce functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory conditions.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds might include other thiazole or pyrazole derivatives, but the presence of both rings in a single molecule sets it apart. Some similar compounds include:

  • Thiazole derivatives: : Used in various pharmaceuticals and agrochemicals.

  • Pyrazole derivatives: : Known for their anti-inflammatory and analgesic properties.

Biological Activity

The compound (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. Its structure integrates a piperazine ring, a chlorobenzo[d]thiazole moiety, and a pyrazole derivative, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound's structural components include:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Chlorobenzo[d]thiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Pyrazole Derivative : Exhibits anti-inflammatory and analgesic activities.

Predicted Biological Activities

Based on existing literature and structure-activity relationship studies, the compound is hypothesized to exhibit several biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.
  • Anticancer Potential : The integration of thiazole and pyrazole rings is linked to cytotoxicity against cancer cell lines.
  • Neuropharmacological Effects : The piperazine component suggests potential antidepressant or anxiolytic properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially predicted through SAR analysis, which indicates that:

  • The presence of electron-donating groups enhances activity against specific targets.
  • Chlorine substitution on the aromatic ring may increase lipophilicity, improving cell membrane penetration.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the potential of this molecule:

Compound NameStructural FeaturesBiological Activity
Compound ABenzothiazoleAntibacterial
Compound BPyrazoleAnticancer
Compound CPiperazineAntidepressant

This table illustrates how the unique combination of these moieties in the target compound could lead to synergistic effects not observed in simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:

Intermediate preparation : Reacting bromoacetyl derivatives (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with thiosemicarbazide and phenacyl cyanide in ethanol under reflux with glacial acetic acid catalysis .

Cyclization : Subsequent addition of substituted aldehydes (e.g., 4-methoxybenzaldehyde) to form thiazole or pyrazole rings .

Coupling : Piperazine and benzo[d]thiazole moieties are introduced via nucleophilic substitution or condensation reactions.

  • Key Optimization : Yields depend on solvent choice (e.g., ethanol vs. DMF), reaction time (4–10 hours), and acid/base catalysis .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 91.559°, Z = 4) .
  • Spectroscopy :
  • IR : Identifies carbonyl (C=O, ~1721 cm⁻¹) and hydroxyl (O-H, ~3406 cm⁻¹) stretches .
  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 380.84 for C20H13ClN2O2S) .

Q. What biological activities are associated with structurally related pyrazole-thiazole hybrids?

  • Methodological Answer :

  • Antimicrobial screening : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are tested via serial dilution (MIC values 12.5–100 µg/mL) .
  • Antifungal assays : Compounds with 4-chlorophenyl substituents show activity against C. albicans (MIC = 25 µg/mL) .
  • Structure-activity trends : Electron-withdrawing groups (e.g., -Cl, -NO2) enhance antibacterial potency .

Advanced Research Questions

Q. How can computational methods elucidate noncovalent interactions in the crystal lattice?

  • Methodological Answer :

  • DFT calculations : Quantify interaction energies (e.g., halogen bonding: ~5–10 kJ/mol) .
  • Hirshfeld surface analysis : Visualizes π-π stacking (e.g., 3.5–4.0 Å interplanar distances) and hydrogen bonds (C-H···O/N) .
  • NCIplot : Maps van der Waals and steric repulsion regions .
    • Example : In related pyrazole-thiazole hybrids, chalcogen bonding (S···Cl) contributes to stability in the P21/c space group .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) to confirm MIC values .
  • Synergistic studies : Combine the compound with known antibiotics (e.g., ciprofloxacin) to assess additive effects .
  • Mechanistic profiling : Use fluorescence-based assays (e.g., DNA gyrase inhibition) to validate target specificity .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-crystallization : Introduce hydrophilic co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
  • Prodrug design : Modify the methanone group to a hydrolyzable ester (e.g., acetate prodrugs) .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release (tested via dialysis membrane method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.